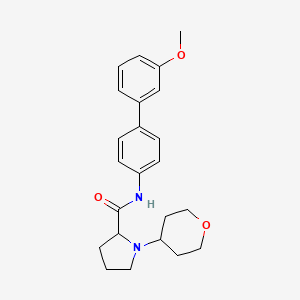
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, also known as MPP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. MPP is a proline-based compound that has a unique structure and mechanism of action, making it a promising candidate for further research.
Wirkmechanismus
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide works by inhibiting the activity of specific enzymes in cells, which are involved in various cellular processes. The unique structure of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide allows it to bind to these enzymes in a specific manner, preventing them from carrying out their normal functions. This results in a disruption of cellular processes, which can lead to the inhibition of cancer cell growth or the reduction of beta-amyloid plaque accumulation.
Biochemical and Physiological Effects:
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the progression of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages for use in lab experiments, including its high purity and reliability. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide and to optimize its use in clinical settings. Finally, research on the potential side effects and toxicity of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is needed to ensure its safety for use in humans.
Synthesemethoden
The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves several steps, including the preparation of the starting materials and the coupling of the proline and biphenyl moieties. The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-5-2-4-18(16-21)17-7-9-19(10-8-17)24-23(26)22-6-3-13-25(22)20-11-14-28-15-12-20/h2,4-5,7-10,16,20,22H,3,6,11-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFLYWGACJCHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

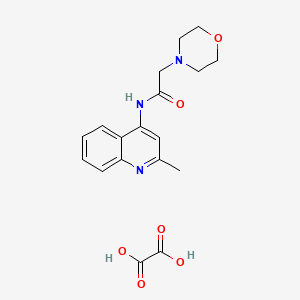
![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)
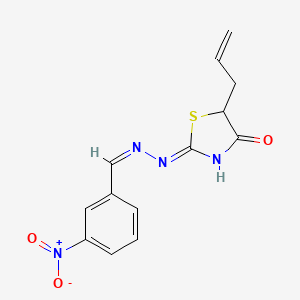
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)
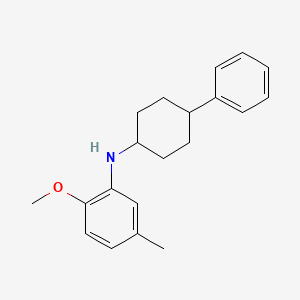
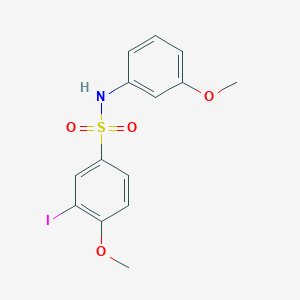
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)